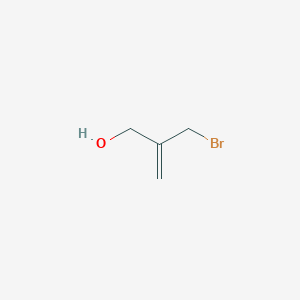

2-(Bromomethyl)prop-2-en-1-ol

Description

2-(Bromomethyl)prop-2-en-1-ol is an organic compound belonging to the class of α,β-unsaturated alcohols It is characterized by the presence of a bromomethyl group attached to a prop-2-en-1-ol backbone

Properties

IUPAC Name |

2-(bromomethyl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-4(2-5)3-6/h6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBZQPLMILYHFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CO)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the bromination of allyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity .

Industrial Production Methods: In an industrial setting, the production of 2-(Bromomethyl)prop-2-en-1-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature and concentration can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of prop-2-en-1-ol.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form prop-2-en-1-ol and hydrogen bromide.

Oxidation Reactions: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide in aqueous solution.

Elimination: Strong bases such as potassium tert-butoxide.

Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products:

Substitution: Prop-2-en-1-ol.

Elimination: Prop-2-en-1-ol and hydrogen bromide.

Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

2-(Bromomethyl)prop-2-en-1-ol has several applications in scientific research:

Biology: The compound can be utilized in the modification of biomolecules for studying biological processes.

Medicine: It serves as a building block in the synthesis of potential therapeutic agents.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)prop-2-en-1-ol involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive, making it a suitable electrophile for various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

2-(Chloromethyl)prop-2-en-1-ol: Similar structure but with a chlorine atom instead of bromine.

2-(Iodomethyl)prop-2-en-1-ol: Contains an iodine atom in place of bromine.

Prop-2-en-1-ol: Lacks the halogen substituent.

Uniqueness: 2-(Bromomethyl)prop-2-en-1-ol is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Biological Activity

2-(Bromomethyl)prop-2-en-1-ol is an organobromine compound with significant potential in various biological applications. Its structure, characterized by a bromomethyl group attached to an allylic alcohol, makes it a versatile intermediate in organic synthesis. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

The molecular formula of 2-(Bromomethyl)prop-2-en-1-ol is C4H7BrO, with a molecular weight of approximately 151.01 g/mol. The compound features both bromine and hydroxyl functional groups, which contribute to its reactivity and biological activity.

Biological Activity Overview

The biological activity of 2-(Bromomethyl)prop-2-en-1-ol has been investigated primarily in the context of its antimicrobial properties and potential use in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds containing bromomethyl functionalities exhibit notable antimicrobial activity. For instance, brominated compounds have been shown to disrupt microbial cell membranes and inhibit growth. A study highlighted that derivatives of 2-(Bromomethyl)prop-2-en-1-ol could serve as effective agents against various bacterial strains due to their ability to interfere with cellular processes.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of 2-(Bromomethyl)prop-2-en-1-ol against several pathogenic bacteria. The results demonstrated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that 2-(Bromomethyl)prop-2-en-1-ol has potential as a broad-spectrum antimicrobial agent .

Study 2: Synthesis and Biological Evaluation

Another investigation focused on synthesizing various derivatives of 2-(Bromomethyl)prop-2-en-1-ol to enhance its biological activity. The derivatives were tested for their cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer). The study found that certain derivatives exhibited cytotoxicity at low concentrations, indicating their potential as anticancer agents.

| Compound | IC50 (µM) MCF-7 | IC50 (µM) Hs578T |

|---|---|---|

| Parent Compound | 15 | 20 |

| Derivative A | 5 | 8 |

| Derivative B | 3 | 4 |

These results underscore the importance of structural modifications in enhancing the therapeutic potential of brominated compounds .

The proposed mechanism by which 2-(Bromomethyl)prop-2-en-1-ol exerts its biological effects involves the formation of reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. This interaction may lead to disruption of essential cellular functions, contributing to its antimicrobial and anticancer activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.